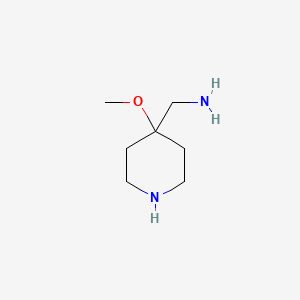

(4-Methoxypiperidin-4-yl)methanamine

Description

(4-Methoxypiperidin-4-yl)methanamine is a bicyclic amine characterized by a piperidine ring substituted with a methoxy group and a methanamine moiety at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The methoxy group enhances solubility and modulates receptor interactions, while the secondary amine provides a site for functionalization or salt formation.

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(4-methoxypiperidin-4-yl)methanamine |

InChI |

InChI=1S/C7H16N2O/c1-10-7(6-8)2-4-9-5-3-7/h9H,2-6,8H2,1H3 |

InChI Key |

ASVWWUUUVMBUJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCNCC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypiperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with methanol and formaldehyde under specific conditions. One common method involves the use of a platinum or palladium catalyst in the presence of hydrogen at low pressure . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production methods for (4-Methoxypiperidin-4-yl)methanamine often involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypiperidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with lithium aluminum hydride produces secondary amines.

Scientific Research Applications

The applications of (4-Methoxypiperidin-4-yl)methanamine are primarily centered around its use as a chemical intermediate in the synthesis of various pharmaceutical compounds, particularly inhibitors targeting SHP2 phosphatase and EGFR mutations . SHP2 phosphatase inhibitors are valuable in treating various disorders, including cancers and developmental syndromes .

Scientific Research Applications

(4-Methoxypiperidin-4-yl)methanamine as an Intermediate for SHP2 Inhibitors

(4-Methoxypiperidin-4-yl)methanamine is used in synthesizing compounds that inhibit SHP2 phosphatase . These inhibitors have potential applications in treating various cancers and other disorders related to SHP2 phosphatase activity . SHP2 deregulation is associated with cancers such as HER2-positive breast cancer, triple-negative breast cancer, non-small cell lung cancer, esophageal cancer, gastric cancer, and colon cancer . Furthermore, these inhibitors may treat Noonan syndrome, Leopard Syndrome, diabetes, neutropenia (Kostmann's syndrome), neuroblastoma, melanoma, and leukemia .

SHP2 Inhibitors and Cancer Treatment

SHP2 phosphatase inhibitors synthesized using (4-Methoxypiperidin-4-yl)methanamine can suppress tumor cell growth . These inhibitors can be used alone or in combination with other treatments like antibodies, antibody-drug conjugates, immunomodulators, or histone deacetylase inhibitors .

Specific SHP2 Inhibitors

Examples of SHP2 phosphatase inhibitors include NSC 87877 (8-Hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid) and SHP099 . These compounds have demonstrated effectiveness in treating disorders related to SHP2 phosphatase activity .

Piperidine Moiety Exploration

The piperidine group, specifically the methoxy group at the 4-position of the piperidine ring, is critical for activity . Modifications to this group can reduce the potency of the resulting compounds . For instance, compound 2C4, incorporating 1,4-dioxa-8-azaspiro[4.5]decane, was more potent than other derivatives, suggesting the importance of the cyclic ketal group at the 4-position .

Mechanism of Action

The mechanism of action of (4-Methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

The compound is compared to structurally analogous piperidine and heterocyclic derivatives, focusing on substituent effects, pharmacological activity, and synthetic pathways.

Structural Analogues and Substituent Effects

Key Observations :

- Methoxy vs. Benzyl Groups : The methoxy group in (4-Methoxypiperidin-4-yl)methanamine improves water solubility compared to the lipophilic benzyl group in (1-Benzylpiperidin-4-yl)methanamine, which may influence blood-brain barrier penetration .

- Ring Systems: Replacing piperidine with tetrahydropyran (as in [4-(4-Methoxyphenyl)oxan-4-yl]methanamine) introduces an oxygen atom, increasing polarity and altering conformational flexibility .

Pharmacological Activity

- (4-Methoxypiperidin-4-yl)methanamine Derivatives : Used in AMP-activated protein kinase (AMPK) activators (e.g., Compound 24 in ), where the methoxy group stabilizes interactions with the kinase’s hydrophobic pocket.

- 4-Methoxybutyrylfentanyl: A synthetic opioid with sub-nanomolar affinity for μ-opioid receptors, demonstrating how methoxy substitution on piperidine can enhance receptor selectivity .

- Pyrrolizidinylmethyl Derivatives : Exhibit antimalarial activity (e.g., MG3 in ), where the rigid pyrrolizidine core improves metabolic stability compared to piperidine analogues.

Biological Activity

(4-Methoxypiperidin-4-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structural features, including the piperidine ring and methoxy group, allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of (4-Methoxypiperidin-4-yl)methanamine, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula for (4-Methoxypiperidin-4-yl)methanamine is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure allows it to undergo several chemical reactions:

- Oxidation : Can be oxidized to form corresponding N-oxides.

- Reduction : Can be reduced to yield different amine derivatives.

- Substitution : The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

These properties are crucial for its interaction with biological systems and potential therapeutic applications.

Pharmacological Effects

Research indicates that (4-Methoxypiperidin-4-yl)methanamine may exhibit various pharmacological effects similar to other piperidine derivatives. These include:

- Analgesic Properties : Potential to alleviate pain.

- Anti-inflammatory Effects : May reduce inflammation.

- Neuroprotective Activities : Could protect neuronal cells from damage.

Studies have shown that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are vital for mood regulation and cognitive functions .

The mechanism of action of (4-Methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets:

- Receptor Binding : Acts as a ligand for certain receptors, modulating their activity.

- Enzyme Interaction : May influence enzyme activity, impacting metabolic pathways relevant to various diseases.

These interactions suggest that the compound could play a role in drug development for conditions such as depression and anxiety disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of (4-Methoxypiperidin-4-yl)methanamine:

-

Study on Neurotransmitter Interaction :

- A study demonstrated that piperidine derivatives could enhance serotonin receptor activity, leading to improved mood and reduced anxiety in animal models.

- Results indicated a significant increase in serotonin levels following administration of similar compounds.

-

Cancer Cell Line Research :

- Research involving human breast cancer cell lines showed that compounds related to (4-Methoxypiperidin-4-yl)methanamine exhibited selective inhibition of cell growth by activating AMPK pathways.

- The study highlighted the potential of these compounds as anticancer agents through their ability to modulate key metabolic pathways .

- Pharmacokinetic Studies :

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Tips :

- Employ high-throughput screening (HTS) to identify optimal catalysts (e.g., Pd/C for hydrogenation).

- Monitor reaction progress via LC-MS or TLC to isolate intermediates and minimize impurities .

How does the methoxy group influence the compound’s physicochemical and pharmacokinetic properties?

Answer:

The methoxy group at the 4-position of the piperidine ring:

- Solubility : Enhances polarity, improving solubility in polar solvents (e.g., methanol, DMSO) but reducing lipid membrane permeability .

- Stability : Electron-donating methoxy groups can destabilize the compound under acidic conditions, necessitating pH-controlled storage (pH 6–8) .

- Bioavailability : Modulates logP values (predicted ~1.2), balancing hydrophilicity and lipophilicity for improved CNS penetration in preclinical models .

What advanced techniques are suitable for resolving contradictions in receptor binding affinity data?

Answer:

Discrepancies in binding data (e.g., varying IC₅₀ values across assays) can arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or temperature. Standardize protocols using HEPES buffer (pH 7.4) and 25°C .

- Receptor Isoforms : Screen for subtype selectivity (e.g., σ₁ vs. σ₂ receptors) via competitive binding assays with selective antagonists .

- Data Normalization : Use internal controls (e.g., reference ligands like haloperidol for σ receptors) to calibrate inter-experimental variability .

How can researchers design mechanistic studies to elucidate the compound’s interaction with G-protein-coupled receptors (GPCRs)?

Answer:

- Radioligand Displacement Assays : Use tritiated analogs (e.g., [³H]-DAMGO for μ-opioid receptors) to measure Ki values. Include GTPγS to assess G-protein activation .

- Molecular Dynamics Simulations : Model interactions between the methanamine group and conserved aspartate residues (e.g., D3.32 in GPCRs) to predict binding modes .

- Mutagenesis Studies : Create receptor mutants (e.g., T305A in κ-opioid receptors) to validate critical binding residues via SPR or BRET .

What methodologies mitigate side reactions during the synthesis of (4-Methoxypiperidin-4-yl)methanamine derivatives?

Answer:

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the primary amine during methoxy substitution. Deprotect with TFA/CH₂Cl₂ (1:4) .

- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura couplings to minimize homocoupling byproducts .

- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) to isolate high-purity products .

How should researchers approach comparative studies with structurally analogous piperidine derivatives?

Answer:

- Structural Analog Selection : Prioritize analogs with variations at the methoxy position (e.g., 4-ethoxy, 4-fluoro) or piperidine substitution patterns (e.g., 3-methyl) .

- Activity Cliffs Analysis : Use QSAR models to correlate structural features (e.g., Hammett σ values of substituents) with biological activity trends .

- In Silico Screening : Leverage PubChem BioAssay data (AID 1259367) to identify analogs with confirmed σ receptor activity .

Q. Tables

Q. Table 1. Synthetic Route Comparison

| Method | Key Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, pH 7.5 | 45–60% | Over-reduction of aldehyde |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 30–50% | Hydrolysis of intermediates |

Q. Table 2. Physicochemical Properties

| Property | Value/Description | Impact on Research |

|---|---|---|

| LogP | ~1.2 (Predicted) | Moderate blood-brain barrier penetration |

| Aqueous Solubility | 12 mg/mL (in PBS, pH 7.4) | Suitable for in vitro assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.